An In-Depth Technical Guide to the Physicochemical Properties of N-(4-bromophenyl)-4-fluorobenzamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-bromophenyl)-4-fluorobenzamide
Introduction
N-(4-bromophenyl)-4-fluorobenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. Its structural motifs, including the fluorobenzoyl group and the bromoaniline moiety, are prevalent in a wide array of biologically active compounds and functional materials. The physicochemical properties of this compound are paramount as they dictate its behavior in both biological and chemical systems, influencing everything from solubility and permeability in drug development to thermal stability in materials applications.
This guide provides a comprehensive overview of the core physicochemical properties of N-(4-bromophenyl)-4-fluorobenzamide. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the underlying scientific principles and validated experimental protocols for their determination.
Molecular and Structural Data
A precise understanding of the molecular identity is the foundation of all physicochemical analysis.
| Identifier | Value | Source |
| IUPAC Name | N-(4-bromophenyl)-4-fluorobenzamide | - |
| CAS Number | 671-15-8 | [1][2] |
| Molecular Formula | C₁₃H₉BrFNO | [1][2] |
| Molecular Weight | 294.12 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)F | - |
| InChI Key | DOYJIIIXKFSCOF-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties of N-(4-bromophenyl)-4-fluorobenzamide. It is important to note that while some experimental data is available, other values are derived from computational models, which provide valuable estimates for guiding experimental design.
| Property | Value | Method | Source |
| Melting Point (Tfus) | ~477.13 K (204 °C) | Calculated | [3] |
| Boiling Point (Tboil) | ~729.63 K (456.5 °C) | Calculated | [3] |
| Water Solubility (logS) | -4.94 (mol/L) | Calculated | [3] |
| Octanol/Water Partition Coefficient (logP) | 3.840 | Calculated | [3] |
| pKa | No experimental data found | - | - |
In-Depth Analysis and Experimental Protocols
Melting Point
The melting point is a critical indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[4]
This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound using a digital melting point apparatus.[5][6]
Causality and Rationale: The principle relies on the precise temperature at which the crystalline lattice of a solid breaks down into a liquid.[5] The process must be slow near the melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, guaranteeing an accurate reading.[6]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the N-(4-bromophenyl)-4-fluorobenzamide sample is completely dry and finely powdered to ensure uniform heat distribution.[7]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[4]
-
Precise Determination: Cool the apparatus to at least 20 °C below the approximate melting point.[6] Begin heating at a slow, controlled rate, approximately 1-2 °C per minute.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) when the entire sample has completely liquefied.[6]
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Self-Validation:
-
Calibration: The apparatus should be calibrated using certified standards with known melting points (e.g., urea, cinnamic acid).[4]
-
Consistency: Perform at least two measurements. Consistent results validate the technique and the sample's homogeneity.
-
Mixed Melting Point: To confirm identity, a 50:50 mixture with an authentic sample should show no depression or broadening of the melting point range.[4]
Solubility
Solubility, particularly aqueous solubility, is a cornerstone of drug development, directly impacting absorption and bioavailability. The low calculated logS value of -4.94 suggests that N-(4-bromophenyl)-4-fluorobenzamide is very poorly soluble in water.
The shake-flask method, as outlined by OECD Guideline 105, is the gold-standard for determining the thermodynamic solubility of a compound.[8]
Causality and Rationale: This method establishes a true equilibrium between the undissolved solid and the saturated solution. The extended equilibration time ensures that the measured concentration represents the maximum amount of substance that can dissolve at a specific temperature.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of N-(4-bromophenyl)-4-fluorobenzamide to a known volume of the desired solvent (e.g., purified water, buffer at pH 7.4) in a sealed flask. The excess solid phase must be clearly visible.[8]
-
Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the solid phase by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: It is crucial to analyze the remaining solid (e.g., by DSC or XRD) to confirm that no phase transformation or degradation has occurred during the experiment.[8]
Self-Validation:
-
Time to Equilibrium: Samples should be taken at various time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Mass Balance: The initial mass of the compound should be accounted for by summing the mass in solution and the remaining undissolved solid.
-
Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.
Lipophilicity (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug discovery for predicting membrane permeability and absorption. The calculated logP of 3.840 indicates that N-(4-bromophenyl)-4-fluorobenzamide is a lipophilic compound, favoring partitioning into fatty or non-polar environments.[3]
The shake-flask method is the traditional approach, but it is limited to compounds with logP values less than 4 due to analytical challenges like emulsion formation.[9] For a compound with a predicted logP of ~3.8, this method is on the borderline of its reliable range.
Causality and Rationale: The logP value represents the ratio of the equilibrium concentrations of a solute partitioned between two immiscible phases, n-octanol and water. This partitioning behavior simulates the distribution of a drug between the aqueous environment of the body and lipid-rich biological membranes.
Recommended Approach:
-
Pre-saturation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic consistency.
-
Partitioning: Dissolve a known amount of the compound in one phase (typically the one in which it is more soluble). Add a precise volume of the second, immiscible phase.
-
Equilibration: Gently shake or stir the mixture at a constant temperature until equilibrium is achieved.
-
Phase Separation: Separate the two phases carefully, often by centrifugation to break any emulsions.[9]
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC-UV).[10]
-
Calculation: Calculate logP as: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Visualized Workflows
General Physicochemical Characterization Workflow
This diagram outlines the logical flow for the comprehensive characterization of a novel compound like N-(4-bromophenyl)-4-fluorobenzamide.
Caption: Logical workflow for physicochemical characterization.
Detailed Workflow for Shake-Flask Solubility
This diagram details the self-validating steps within the shake-flask solubility protocol.
Caption: Self-validating workflow for shake-flask solubility.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
-
Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Labcompare. Retrieved February 15, 2026, from [Link]
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). METTLER TOLEDO. Retrieved February 15, 2026, from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Retrieved February 15, 2026, from [Link]
-
A.8. PARTITION COEFFICIENT. (n.d.). European Commission. Retrieved February 15, 2026, from [Link]
-
Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis. Retrieved February 15, 2026, from [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Benzamide, N-(4-bromophenyl)-3-fluoro-. (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]
-
High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved February 15, 2026, from [Link]
-
N-(4-bromophenyl)-2-fluorobenzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]
Sources
- 1. aceschem.com [aceschem.com]
- 2. N-(4-Bromophenyl)-4-fluorobenzamide | CAS:671-15-8 | Atomaxchem [en.atomaxchem.com]
- 3. Benzamide, N-(4-bromophenyl)-3-fluoro- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. enfo.hu [enfo.hu]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
